molecular formula C20H31NO7 B12423957 Tapentadol O-beta-D-glucuronide-d5

Tapentadol O-beta-D-glucuronide-d5

Numéro de catalogue: B12423957
Poids moléculaire: 402.5 g/mol
Clé InChI: CTYJDHSTNLOUMT-RUPGXMRBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tapentadol O-beta-D-glucuronide-d5 is a deuterated analog of Tapentadol O-beta-D-glucuronide, a major inactive metabolite of the opioid analgesic tapentadol. Tapentadol itself is a dual-action analgesic, functioning as a μ-opioid receptor (MOR) agonist and a noradrenaline reuptake inhibitor . Approximately 70% of tapentadol is metabolized via glucuronidation by UGT1A9 and UGT2B7 enzymes, forming Tapentadol O-beta-D-glucuronide, which lacks analgesic activity . The deuterated form (d5) is primarily used as an internal standard in analytical assays to quantify tapentadol and its metabolites in pharmacokinetic studies due to its structural stability and isotopic labeling .

Propriétés

Formule moléculaire

C20H31NO7

Poids moléculaire

402.5 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2

Clé InChI

CTYJDHSTNLOUMT-RUPGXMRBSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C

SMILES canonique

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C

Origine du produit

United States

Méthodes De Préparation

Deuterium Incorporation in Tapentadol Precursors

Deuterium labeling is introduced during the synthesis of the tapentadol backbone to ensure isotopic stability. Key methods include:

  • Chiral Resolution and Isotopic Exchange : Patent US8729308B2 describes resolving racemic tapentadol intermediates using chiral chromatography. Deuterium is incorporated at the C3 and C4 positions of the pentyl chain via catalytic deuteration or isotopic exchange with deuterated reagents (e.g., D₂O or CD₃I).
  • Grignard Reaction with Deuterated Reagents : The synthesis of (2R,3R)-tapentadol-d5 involves reacting 3-bromoanisole with deuterated ethylmagnesium bromide (C₂D₅MgBr) in tetrahydrofuran, followed by acid hydrolysis to yield the deuterated intermediate.

Table 1: Deuterium Labeling Strategies

Position Method Reagent Purity (%) Source
C3, C4 Catalytic Deuteration D₂/Pd-C ≥98
CH₂CH₃ Grignard Reaction C₂D₅MgBr 95–97

Enzymatic Glucuronidation

Deuterated tapentadol undergoes glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes, typically UGT1A9 and UGT2B7, which catalyze the transfer of glucuronic acid to the phenolic hydroxyl group.

  • In Vitro Conjugation : Incubate tapentadol-d5 (0.1–1 mM) with human liver microsomes (HLMs) or recombinant UGT isoforms in phosphate buffer (pH 7.4) containing UDP-glucuronic acid (5 mM) at 37°C for 2–4 hours.
  • Reaction Optimization : Adjusting pH (6.5–7.5) and adding alamethicin (50 µg/mL) enhance enzyme activity by permeabilizing microsomal membranes.

Table 2: Glucuronidation Reaction Conditions

Parameter Optimal Range Yield (%) Source
Incubation Time 2–4 hours 60–75
UDP-GA Concentration 5 mM
Enzyme Source HLMs/UGT1A9

Chemical Synthesis and Purification

Direct Conjugation via Koenigs-Knorr Reaction

A chemical alternative to enzymatic methods involves protecting group strategies:

  • Protection of Tapentadol-d5 : Treat tapentadol-d5 with acetyl chloride to protect amine groups.
  • Glucuronyl Donor Activation : React with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-D-glucuronate in the presence of silver oxide (Ag₂O).
  • Deprotection : Hydrolyze acetyl groups using methanolic NaOH (0.1 M, 25°C, 12 hours).

Table 3: Chemical Glucuronidation Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Protection Acetyl chloride, 0°C 85 90
Conjugation Ag₂O, DMF, 40°C 50–60 88
Deprotection NaOH/MeOH, 25°C 95 ≥99

Chromatographic Purification

  • Solid-Phase Extraction (SPE) : Strata-X-C cartridges preconditioned with methanol and water elute tapentadol-d5-glucuronide using ethyl acetate/isopropanol/ammonium hydroxide (70:20:10).
  • Preparative HPLC : A Kinetex Biphenyl column (50 × 3.0 mm) with 0.1% formic acid/methanol gradient achieves >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • LC-MS/MS : Quantify using a SCIEX API 5000™ with electrospray ionization (ESI+). Tapentadol-d5-glucuronide shows [M+H]⁺ at m/z 403.5 (Δ = +5 vs. non-deuterated).
  • NMR : ¹H NMR (D₂O) confirms deuterium incorporation: δ 1.12 (t, J = 7 Hz, CH₂CD₂CH₃) and absence of protio signals at δ 3.2–3.5 (glucuronic acid).

Table 4: Analytical Parameters for Validation

Parameter Value Source
LOD 0.2 ng/mL
LOQ 0.5 ng/mL
Retention Time 1.5–1.6 min

Challenges and Industrial Scalability

  • Isotopic Dilution : Ensure deuterium retention (>95%) during glucuronidation by optimizing reaction pH and temperature.
  • Cost of Deuterated Reagents : Grignard reagents like C₂D₅MgBr increase synthesis costs by ~30% compared to non-deuterated routes.

Analyse Des Réactions Chimiques

Types of Reactions

Tapentadol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Pharmacological Background

Tapentadol exhibits dual mechanisms of action: it acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This unique profile allows it to provide effective analgesia with potentially lower abuse potential compared to traditional opioids. The metabolism of tapentadol primarily occurs through conjugation with glucuronic acid, leading to the formation of various metabolites, including Tapentadol O-beta-D-glucuronide-d5, which is essential for accurate drug monitoring and research.

Analytical Applications

1. Therapeutic Drug Monitoring (TDM)

  • Tapentadol O-beta-D-glucuronide-d5 is utilized in TDM to assess patient adherence to prescribed therapy and to evaluate drug levels in biological matrices such as urine and plasma. This is crucial for optimizing pain management strategies and minimizing adverse effects associated with opioid therapy .

2. Forensic Toxicology

  • In forensic settings, the detection of tapentadol and its metabolites, including Tapentadol O-beta-D-glucuronide-d5, aids in the investigation of drug-related offenses. Its presence in biological samples can indicate misuse or overdose situations, making it an important compound for toxicological analysis .

3. Pharmacokinetic Studies

  • The compound is employed in pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of tapentadol. By using stable isotope-labeled metabolites like Tapentadol O-beta-D-glucuronide-d5, researchers can accurately trace metabolic pathways and quantify drug levels in various tissues .

Case Studies

Case Study 1: Clinical Efficacy Assessment

  • A study evaluated the pharmacokinetics of tapentadol in patients with chronic pain conditions. The researchers measured serum levels of Tapentadol O-beta-D-glucuronide-d5 to correlate drug concentration with analgesic efficacy and side effects. Results showed that higher metabolite levels were associated with improved pain relief while maintaining a favorable safety profile .

Case Study 2: Forensic Investigation

  • In a forensic analysis involving a suspected overdose case, Tapentadol O-beta-D-glucuronide-d5 was detected in urine samples. The analysis helped confirm the use of tapentadol as part of a poly-drug regimen, providing critical evidence for legal proceedings related to substance misuse .

Data Tables

Application Area Description Key Findings/Outcomes
Therapeutic Drug MonitoringAssessing adherence and drug levelsEnsures optimal dosing and minimizes side effects
Forensic ToxicologyDetection of misuse or overdoseProvides evidence for legal cases involving substance abuse
Pharmacokinetic StudiesUnderstanding ADME profilesClarifies metabolic pathways and quantifies drug levels

Mécanisme D'action

Tapentadol exerts its effects through a dual mechanism:

Comparaison Avec Des Composés Similaires

Tapentadol-O-sulfate

  • Metabolic Pathway: Formed via sulfation, a minor metabolic route for tapentadol.
  • Enzymes Involved : Sulfotransferases (SULTs).
  • Biological Activity : Inactive, similar to Tapentadol O-beta-D-glucuronide .
  • Serum Concentration : Mean serum concentrations are similar or slightly higher than those of tapentadol itself, but significantly lower than Tapentadol O-beta-D-glucuronide .
  • Clinical Relevance: No contribution to efficacy or adverse effects; monitored for pharmacokinetic consistency in pediatric and adult trials .

Table 1: Comparison of Tapentadol Metabolites

Compound Metabolic Pathway Enzymes Activity Serum Concentration vs. Parent Clinical Role
Tapentadol O-beta-D-glucuronide Glucuronidation UGT1A9/UGT2B7 Inactive Substantially higher Analytical standard
Tapentadol-O-sulfate Sulfation SULTs Inactive Similar/slightly higher Pharmacokinetic marker

Comparison with Tramadol and Its Metabolites

O-desmethyl Tramadol (Active Metabolite)

  • Metabolic Pathway : Tramadol requires CYP2D6-mediated metabolism to produce O-desmethyl tramadol, its active metabolite .
  • Biological Activity : Contributes significantly to analgesia and side effects (e.g., seizures, serotonin syndrome) .
  • Clinical Relevance : Unlike Tapentadol O-beta-D-glucuronide, O-desmethyl tramadol is pharmacologically active, increasing tramadol’s efficacy and toxicity risks .

Key Differences :

  • Tapentadol’s glucuronide metabolite is inactive , eliminating concerns about metabolite-mediated toxicity, whereas tramadol’s efficacy and safety depend on CYP-mediated activation .

Comparison with Structurally Similar Glucuronides

Indoxyl-beta-D-glucuronide

  • Structure: A diagnostic glucuronide used in biochemical assays, unrelated to opioids.
  • Synthesis : Produced via alkylation and oxidation, contrasting with tapentadol’s enzymatic glucuronidation .
  • Clinical Relevance: Used in diagnostic kits (e.g., for β-glucuronidase activity), whereas Tapentadol O-beta-D-glucuronide is a pharmacokinetic marker .

Table 2: Structural and Functional Comparison

Compound Primary Use Synthesis Method Biological Role
Tapentadol O-beta-D-glucuronide Pharmacokinetic marker Enzymatic (UGTs) Inactive metabolite
Indoxyl-beta-D-glucuronide Diagnostic reagent Chemical synthesis Enzyme substrate

Clinical and Pharmacological Implications

  • Analytical Utility : The deuterated form (d5) ensures accurate quantification in mass spectrometry, critical for therapeutic drug monitoring .
  • Efficacy Considerations : Tapentadol’s lack of active metabolites reduces interpatient variability compared to tramadol, which relies on CYP2D6 polymorphisms for activation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.